N-benzyl-N'-(2-ethoxyphenyl)oxamide
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Overview
Description
N-benzyl-N’-(2-ethoxyphenyl)oxamide is an organic compound belonging to the oxamide family. Oxamides are derivatives of oxalic acid and are characterized by the presence of two amide groups. This specific compound features a benzyl group and a 2-ethoxyphenyl group attached to the nitrogen atoms of the oxamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-(2-ethoxyphenyl)oxamide typically involves the reaction of diethyl oxalate with benzylamine and 2-ethoxyaniline. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of N-benzyl-N’-(2-ethoxyphenyl)oxamide follows similar synthetic routes but on a larger scale. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-(2-ethoxyphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and ethoxyphenyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-benzyl-N’-(2-ethoxyphenyl)oxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N-benzyl-N’-(2-ethoxyphenyl)oxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s structure allows it to interact with both catalytic and peripheral sites of the enzyme, leading to mixed-type inhibition.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-N’-(2-methoxyphenyl)oxamide: Similar structure but with a methoxy group instead of an ethoxy group.
N1,N2-bis(2-phenylphenyl)ethanediamide: Features biphenyl groups instead of benzyl and ethoxyphenyl groups.
N,N’-bis(2-phenylphenyl)oxamide: Another oxamide derivative with different substituents.
Uniqueness
N-benzyl-N’-(2-ethoxyphenyl)oxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-benzyl-N'-(2-ethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-22-15-11-7-6-10-14(15)19-17(21)16(20)18-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBXXFLDKZDIHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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